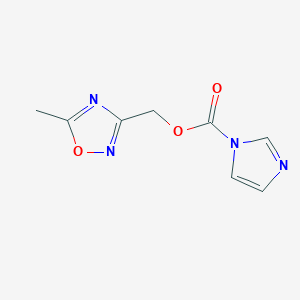
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features both an oxadiazole and an imidazole ring, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the formation of the oxadiazole and imidazole rings through cyclization reactions. One common method involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the formation of the oxadiazole ring, which can then be further functionalized to introduce the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar to oxadiazoles, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms.
Triazoles: Another class of heterocyclic compounds with three nitrogen atoms.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the combination of oxadiazole and imidazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.
Properties
CAS No. |
784148-73-8 |
|---|---|
Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-6-10-7(11-15-6)4-14-8(13)12-3-2-9-5-12/h2-3,5H,4H2,1H3 |
InChI Key |
JCQUUSHQUPKSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)COC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)
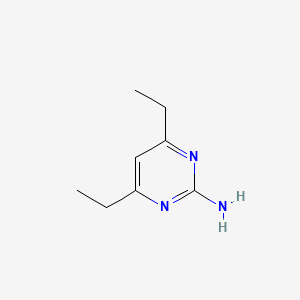
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)

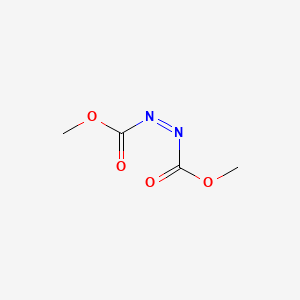
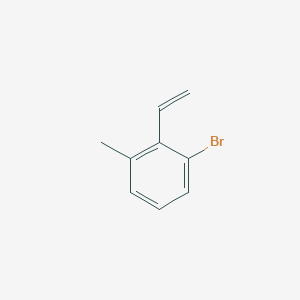
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
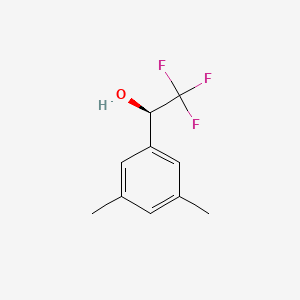

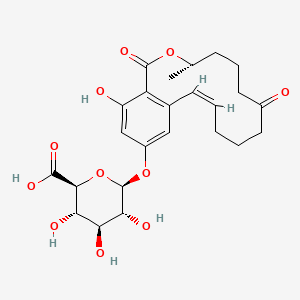
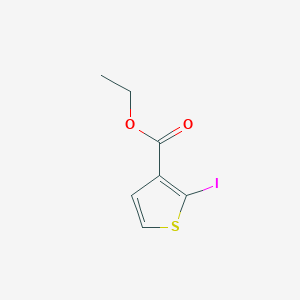
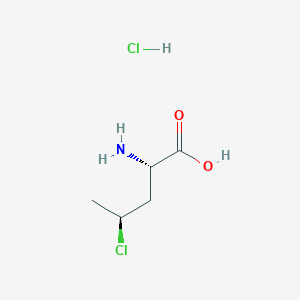
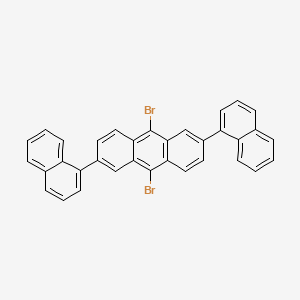
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
